REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:6]=[CH:5][O:4][N:3]=1.C(N(CC)CC)C.[Br:14][CH:15]([CH3:19])[C:16](Br)=[O:17]>C(Cl)(Cl)Cl>[Br:14][CH:15]([CH3:19])[C:16]([NH:1][C:2]1[CH:6]=[CH:5][O:4][N:3]=1)=[O:17]
|
Name
|
|
Quantity
|
0.88 mL
|
Type
|
reactant
|
Smiles
|
NC1=NOC=C1
|
Name
|
|
Quantity
|
1.99 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.37 mL
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)Br)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at −40° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added slowly
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
The mixture is then partitioned between 1M aqueous hydrochloric acid and ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
is washed with saturated sodium hydrogen carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |